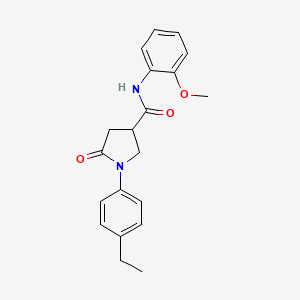![molecular formula C16H11F3N2O3 B5011624 N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, commonly known as MTF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTF belongs to the class of compounds known as furan-based drugs, which have been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
MTF has been shown to activate TRPA1 by covalently modifying cysteine residues on the channel protein. This covalent modification leads to the opening of the TRPA1 channel, allowing for the influx of calcium ions into the cell. The influx of calcium ions can then trigger various downstream signaling pathways, leading to a wide range of physiological and pathological effects.
Biochemical and Physiological Effects:
MTF has been shown to have a wide range of biochemical and physiological effects. In addition to activating TRPA1, MTF has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have a wide range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTF has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized on a large scale. Additionally, MTF has been shown to be a potent and selective activator of TRPA1, making it a valuable tool for studying the role of this ion channel in various biological processes. However, one limitation of MTF is that it can covalently modify other cysteine-containing proteins, leading to potential off-target effects.
Zukünftige Richtungen
For MTF research include the development of more potent and selective TRPA1 activators, investigation of the role of TRPA1 in disease states, and the potential use of MTF as a therapeutic agent.
Synthesemethoden
MTF can be synthesized by reacting 5-methyl-3-isoxazolecarboxylic acid with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with furan-2-carbonyl chloride to yield MTF. The synthesis of MTF is a relatively straightforward process and can be performed on a large scale, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
MTF has been studied extensively for its potential applications in scientific research. One of the primary uses of MTF is as a tool compound for studying the role of the transient receptor potential ankyrin 1 (TRPA1) ion channel in various biological processes. TRPA1 is a calcium-permeable ion channel that is involved in the detection of noxious stimuli, such as cold, heat, and irritants. MTF has been shown to activate TRPA1, making it a valuable tool for studying the physiological and pathological roles of this ion channel.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-9-8-14(21-24-9)20-15(22)13-7-6-12(23-13)10-4-2-3-5-11(10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBHKUOUARXCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)
![1-(4-butoxyphenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5011553.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)
![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)

![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)

![4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)
![diethyl [(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylene]malonate](/img/structure/B5011644.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B5011650.png)